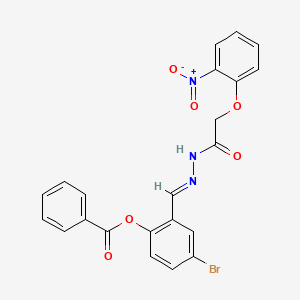![molecular formula C14H16N4O4 B15014708 (3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B15014708.png)
(3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a formamido group, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl ring to introduce the nitro group.
Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to attach the formamido group.
Butanamide backbone construction: The final step involves the coupling of the formamido intermediate with a butanamide derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the formamido and butanamide groups can influence the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE: shares similarities with other nitrophenyl and formamido-containing compounds, such as:
Uniqueness
The unique combination of the nitrophenyl, formamido, and butanamide groups in (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE contributes to its distinct chemical properties and potential applications. Its specific structural arrangement allows for unique interactions and reactivity compared to other similar compounds.
特性
分子式 |
C14H16N4O4 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC名 |
3-nitro-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C14H16N4O4/c1-3-7-15-13(19)8-10(2)16-17-14(20)11-5-4-6-12(9-11)18(21)22/h3-6,9H,1,7-8H2,2H3,(H,15,19)(H,17,20)/b16-10+ |
InChIキー |
VCEAZLMGQWQWBJ-MHWRWJLKSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)NCC=C |
正規SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014629.png)
![N'-[(Z)-(4-Methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]-2-phenylacetohydrazide](/img/structure/B15014639.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014642.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B15014649.png)

![2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15014659.png)

![(1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B15014685.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15014696.png)
![(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone](/img/structure/B15014704.png)
![4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15014719.png)
![4-bromo-N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]benzohydrazide](/img/structure/B15014722.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B15014734.png)
